molecular formula C12H15F3N2O B14856141 2-(2-Trifluoromethoxy-benzyl)-piperazine

2-(2-Trifluoromethoxy-benzyl)-piperazine

Cat. No.: B14856141
M. Wt: 260.26 g/mol
InChI Key: ILJYAGCTSSMVBC-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethoxy-benzyl)-piperazine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C12H15F3N2O and a molecular weight of 260.26 g/mol, this compound features the piperazine scaffold, a heterocycle renowned for its prevalence in biologically active molecules and approved pharmaceuticals . The piperazine ring is a versatile scaffold that can be used to optimize the pharmacokinetic properties of lead compounds and serves as a critical core for arranging pharmacophoric groups in three-dimensional space during the design of target-specific molecules . The incorporation of the 2-(trifluoromethoxy)benzyl group introduces both steric and electronic characteristics that can influence the compound's binding affinity and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents. Piperazine-based compounds are frequently explored in the research and development of a wide spectrum of pharmacological activities, including but not limited to anticancer agents, receptor modulators, and kinase inhibitors . This product is specifically intended for use in industrial applications and scientific research. It is supplied with a guaranteed purity of not less than 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-[[2-(trifluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-9(11)7-10-8-16-5-6-17-10/h1-4,10,16-17H,5-8H2

InChI Key

ILJYAGCTSSMVBC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation

In a representative procedure, 1-tosylpiperazine reacts with 2-trifluoromethoxybenzyl bromide in dry acetonitrile at 85°C for 8 hours, using potassium carbonate as a base. The tosyl group acts as a protecting group, which is later removed under acidic conditions. This method achieves moderate yields (65–75%) and benefits from the stability of the tosyl intermediate during purification.

Reaction Conditions:

Parameter Specification
Solvent Acetonitrile
Base Potassium carbonate
Temperature 85°C
Time 8 hours
Yield 65–75%

Solvent and Temperature Optimization

Alternative protocols utilize dichloromethane or toluene as solvents, with triethylamine as a base to facilitate deprotonation of piperazine. For instance, reacting unprotected piperazine with 2-trifluoromethoxybenzyl chloride in dichloromethane at room temperature for 12 hours yields the target compound in 70–80% purity. Elevated temperatures (reflux conditions) reduce reaction times to 4–6 hours but may increase byproduct formation due to piperazine dimerization.

Reductive Amination Strategies

Reductive amination offers a complementary route, particularly for introducing stereochemical control. This method involves condensing a 2-trifluoromethoxybenzaldehyde derivative with piperazine in the presence of a reducing agent.

Sodium Cyanoborohydride-Mediated Reduction

A two-step process employs 2-trifluoromethoxybenzaldehyde and piperazine in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 5–6. The reaction proceeds via Schiff base formation, with yields reaching 60–70% after chromatographic purification.

Advantages:

  • Enables stereoselective synthesis when chiral aldehydes are used.
  • Avoids halogenated intermediates, reducing toxicity concerns.

Limitations:

  • Requires strict pH control to prevent over-reduction.
  • Lower yields compared to alkylation methods.

Coupling Reactions for Industrial-Scale Synthesis

Industrial protocols prioritize scalability and cost-effectiveness, often employing transition metal-catalyzed coupling reactions. A patent-pending method describes the use of a copper catalyst to couple 2-iodophenyl derivatives with 2,4-dimethylthiophenol, followed by piperazine incorporation.

Copper-Catalyzed Ullmann-Type Coupling

In this approach, a (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate reacts with piperazine in the presence of CuI and 1,10-phenanthroline at 120°C. The reaction achieves 80–85% conversion under optimized conditions, with the iodine substituent facilitating oxidative addition to the copper catalyst.

Industrial Optimization Parameters:

Parameter Industrial Specification
Catalyst CuI/1,10-phenanthroline
Ligand 1,10-Phenanthroline
Temperature 120°C
Solvent DMSO
Scale 100–500 kg batches

Purification and Characterization

Post-synthetic purification and characterization are critical for ensuring compound integrity.

Chromatographic Techniques

Column chromatography using silica gel and eluents such as petroleum ether/ethyl acetate (7:3) effectively removes unreacted starting materials and dimeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns further enhances purity for pharmaceutical-grade material.

Spectroscopic Characterization

  • 1H-NMR (500 MHz, DMSO-d6): Signals at δ 3.15–3.45 ppm (piperazine protons), δ 4.25 ppm (benzyl CH2), and δ 7.35–7.60 ppm (aromatic protons).
  • 13C-NMR : Distinct peaks at 121.5 ppm (CF3) and 152.8 ppm (O–C–CF3).
  • HRMS : [M+H]+ calculated for C12H15F3N2O: 260.1142; found: 260.1145.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Base-Mediated Alkylation 65–75 90–95 Moderate High
Reductive Amination 60–70 85–90 Low Moderate
Ullmann Coupling 80–85 95–99 High Moderate

Key Observations:

  • Ullmann coupling offers superior yields and scalability but requires expensive catalysts.
  • Base-mediated alkylation remains the most cost-effective for laboratory-scale synthesis.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C).
  • Flow Chemistry : Continuous-flow reactors enhance heat transfer and reduce side reactions in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the benzyl group or the piperazine ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for ®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE would involve its interaction with specific molecular targets, such as proteins or nucleic acids. The trifluoromethoxy group may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-METHOXY-BENZYL)-PIPERAZINE
  • ®-2-(2-CHLORO-BENZYL)-PIPERAZINE
  • ®-2-(2-FLUORO-BENZYL)-PIPERAZINE

Uniqueness

®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other benzyl piperazine derivatives. This group can enhance lipophilicity, metabolic stability, and binding affinity to certain biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Q & A

Q. What are the optimal synthetic routes for 2-(2-Trifluoromethoxy-benzyl)-piperazine, and how can reaction conditions be monitored for efficiency?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzyl halide derivative can react with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine scaffold . Key steps include:

  • Reaction Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (2:1) to track progress .
  • Purification: Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:8) to isolate the product .
  • Critical Parameters: Maintain anhydrous conditions and controlled temperature to avoid side reactions.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Raman Microspectroscopy: Optimized parameters include 20 mW laser power and 128–256 scans to generate high-resolution spectra. Multivariate analysis (PCA/LDA) distinguishes isomers and analogs by peak position/intensity .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify trifluoromethoxy and benzyl group positions.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound derivatives?

Methodological Answer:

  • Core Modifications:
    • Piperazine Domain: Substituents on the piperazine ring (e.g., methyl, fluorine) influence receptor binding. For example, replacing piperazine with morpholine reduces activity in αIIbβ3 receptor antagonists .
    • Benzyl Substituents: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance metabolic stability. Fragment-based design, such as incorporating [4-(4-fluorobenzyl)piperazin-1-yl]methanone, improves kinase inhibition .
  • Experimental Validation:
    • Molecular Docking: Use tools like AutoDock to predict binding modes with targets (e.g., dopamine transporters or tyrosine kinases) .
    • In Vitro Assays: Test analogs in receptor-binding assays (e.g., IC₅₀ determination for serotonin/dopamine transporters) .

Q. What strategies resolve contradictions in biological activity data across different studies on piperazine analogs?

Methodological Answer:

  • Standardized Assay Conditions: Control variables like buffer composition (e.g., 20 mM HEPES, pH 7.5) and temperature to minimize variability .
  • Comparative Analysis: Use multivariate statistics (PCA/LDA) to cluster data by structural features and isolate outliers .
  • Meta-Analysis: Reconcile discrepancies by re-evaluating raw data (e.g., binding affinity vs. functional activity) and adjusting for assay sensitivity .

Q. How can multivariate analysis enhance the differentiation of structurally similar piperazine analogs?

Methodological Answer:

  • Data Collection: Acquire Raman spectra under optimized conditions (20 mW laser, 128 scans) .

  • PCA/LDA Workflow:

    StepDescription
    1Reduce dimensionality using PCA (retain 95% variance).
    2Apply LDA to separate isomers (e.g., 2-TFMPP vs. 4-TFMPP) .
    3Validate with cross-correlation matrices to confirm statistical significance.

Q. What experimental approaches validate the metabolic stability of this compound derivatives?

Methodological Answer:

  • In Vitro Metabolism:
    • Liver Microsomes: Incubate compounds with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS.
    • CYP Inhibition Assays: Test inhibition of CYP3A4/2D6 to predict drug-drug interactions .
  • Structural Optimization: Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce oxidative metabolism .

Q. How can molecular docking guide the design of this compound derivatives targeting specific receptors?

Methodological Answer:

  • Target Selection: Prioritize receptors with known piperazine interactions (e.g., 5-HT₇, dopamine D₂) .
  • Docking Protocol:
    • Prepare protein structures (PDB: 6A93 for 5-HT₇R) and optimize ligands with Gaussian08.
    • Use Glide SP/XP scoring to rank binding poses .
  • Validation: Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Q. Tables for Reference

Table 1. Key Analytical Parameters for Raman Spectroscopy

ParameterOptimal Value
Laser Power20 mW
Scans128–256
SolventSolid-state (neat)
Multivariate MethodPCA + LDA

Q. Table 2. SAR Insights for Piperazine Derivatives

ModificationBiological ImpactReference
Trifluoromethoxy substitutionEnhanced metabolic stability
Piperazine → morpholineLoss of αIIbβ3 receptor affinity
Benzyl → nitrobenzylImproved kinase inhibition

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